Cas no 930858-73-4 (N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a specialized organic compound featuring a unique molecular structure combining a cyano-substituted alkyl group with a pyrimidine-linked piperazine moiety. This configuration imparts potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the pyrimidinylpiperazine segment suggests possible interactions with biological targets, such as receptors or enzymes, while the cyano group enhances reactivity for further derivatization. The compound’s well-defined structure and synthetic versatility make it valuable for research applications, including the development of novel bioactive molecules. Its purity and stability under standard conditions further support its use in controlled experimental settings.
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide structure
930858-73-4 structure
Product Name:N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
CAS No:930858-73-4
MF:C16H24N6O
MW:316.401362419128
CID:5680531
PubChem ID:17442644
Update Time:2025-05-22

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26684680
    • AKOS034413481
    • N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
    • Z50119896
    • 930858-73-4
    • Inchi: 1S/C16H24N6O/c1-13(2)16(3,12-17)20-14(23)11-21-7-9-22(10-8-21)15-18-5-4-6-19-15/h4-6,13H,7-11H2,1-3H3,(H,20,23)
    • InChI Key: KYCFLVKRLACHLS-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCN(C2N=CC=CN=2)CC1)NC(C#N)(C)C(C)C

Computed Properties

  • Exact Mass: 316.20115941g/mol
  • Monoisotopic Mass: 316.20115941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 85.2Ų

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide Pricemore >>

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N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide Related Literature

Additional information on N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

N-(1-Cyano-1,2-Dimethylpropyl)-2-[4-(Pyrimidin-2-Yl)Piperazin-1-Yl]Acetamide: A Comprehensive Overview

N-(1-Cyano-1,2-Dimethylpropyl)-2-[4-(Pyrimidin-2-Yl)Piperazin-1-Yl]Acetamide, also known by its CAS number 930858-73-4, is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, particularly in the development of novel drug candidates.

The molecular structure of this compound is characterized by a piperazine ring fused with a pyrimidine moiety, which contributes to its stability and bioavailability. The presence of the cyano group and the acetamide functional group further enhances its chemical reactivity and pharmacokinetic profile. These structural attributes make it an ideal candidate for exploring its potential in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various biological targets. For instance, studies using molecular docking techniques have revealed its strong interaction with key enzymes involved in cellular signaling pathways. This suggests that the compound could serve as a lead molecule for developing inhibitors targeting these enzymes.

In addition to its pharmacological significance, the synthesis of N-(1-Cyano-1,2-Dimethylpropyl)-2-[4-(Pyrimidin-2-Yl)Piperazin-1-Yl]Acetamide has been optimized through green chemistry approaches. Researchers have successfully employed catalytic asymmetric synthesis to enhance the yield and reduce environmental impact during production. These methods align with current trends toward sustainable drug development.

The compound's ability to cross the blood-brain barrier has been a focal point of recent investigations. Preclinical studies indicate that it exhibits favorable brain penetration properties, making it a potential candidate for treating central nervous system disorders. Furthermore, its low toxicity profile observed in animal models underscores its safety for therapeutic use.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of this compound's therapeutic applications. Clinical trials are currently underway to assess its efficacy in treating specific types of cancers, where it has shown promising results in inhibiting tumor growth and metastasis.

In conclusion, N-(1-Cyano-1,2-Dimethylpropyl)-2-[4-(Pyrimidin-2-Yl)Piperazin-1-Yl]Acetamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with cutting-edge research findings, positions it as a valuable asset in the development of innovative therapeutic agents. As research continues to unfold, this compound holds immense promise for addressing unmet medical needs across various disease domains.

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